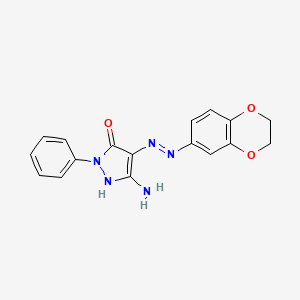

3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound is typically synthesized through reactions involving diazotized compounds and acids. For example, one study describes the synthesis of a similar aromatic hydrazone through the Japp-Klingemann reaction from diazotized 4-aminoantipyrine and Meldrum's acid, followed by the formation of metal complexes (Shubha S. Kumar et al., 2018).

Molecular Structure Analysis

Molecular structure characterization involves various spectroscopic methods, including UV–Visible, 1H NMR, ESR, and Mass spectral analyses. The compound exhibits tautomerism, changing between azo and enol-hydrazone forms in solution. Metal complexes of the compound have a 1:2 stoichiometry (M:L) (Shubha S. Kumar et al., 2018).

Chemical Reactions and Properties

Chemical properties include the compound's ability to act as a univalent tridentate ligand. The compound and its metal complexes have been studied for their antioxidant properties, with the ligand showing significant free radical scavenging effects (Shubha S. Kumar et al., 2018).

Physical Properties Analysis

Physical properties such as molar conductance and magnetic susceptibility measurements are crucial for understanding the behavior of the compound and its complexes in various states and conditions.

Chemical Properties Analysis

The chemical properties explored include the influence of pH on the molecule, showing azo/enol-hydrazone tautomerism in solution. Antimicrobial activities of the compounds have also been investigated, indicating activity against certain pathogens (Shubha S. Kumar et al., 2018).

Applications De Recherche Scientifique

Synthesis and Biological Applications

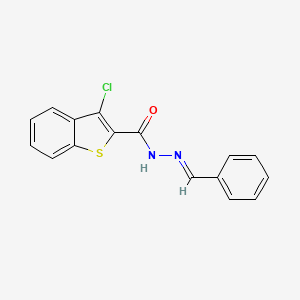

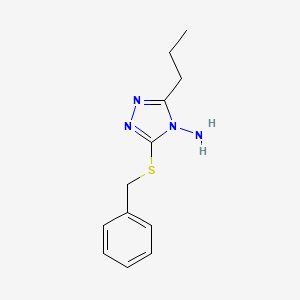

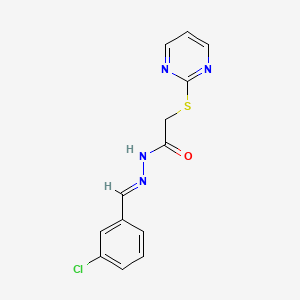

Pyrazole derivatives are synthesized for various applications, including as potential psychotropic agents, antimicrobial, and anti-inflammatory agents. One study elaborates on the synthesis of novel pyrazole, isoxazole, and benzodiazepine derivatives, highlighting their antimicrobial and anti-inflammatory potential (Kendre, Landge, & Bhusare, 2015). Similarly, another research discusses the synthesis of 1-hydroxy-, 1-amino-, and 1-hydrazino-substituted pyrazolo derivatives with a focus on their pharmacological activities, hinting at the diversity of applications these compounds can have in medicinal chemistry (Al-Assar et al., 2002).

Structural and Chemical Studies

Structural and chemical studies on pyrazole derivatives reveal insights into their potential uses beyond medicinal applications. For instance, the synthesis and characterization of an aromatic hydrazone and its transition metal complexes have been studied for their antioxidant properties and antimicrobial activities (Kumar, Biju, & Sadasivan, 2018). These findings indicate the versatility of pyrazole derivatives in scientific research, including their role in developing new materials with potential antioxidant and antimicrobial properties.

Novel Synthetic Pathways and Chemical Reactivity

Research has also focused on novel synthetic pathways and the chemical reactivity of pyrazole derivatives. A study demonstrates the catalyzed synthesis of novel pyrazolo derivatives under solvent-free conditions, showcasing an efficient and environmentally friendly synthesis approach (Jadhav, Balwe, Kim, Lim, & Jeong, 2019). This highlights the ongoing interest in developing greener and more sustainable chemical synthesis methods for complex organic compounds.

Propriétés

IUPAC Name |

5-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c18-16-15(17(23)22(21-16)12-4-2-1-3-5-12)20-19-11-6-7-13-14(10-11)25-9-8-24-13/h1-7,10,21H,8-9,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESBBTCESAFRCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24835017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B5571144.png)

![4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5571162.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B5571168.png)

![1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5571175.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)

![4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)

![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)

![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)

![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)

![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5571252.png)